1-(2-噻唑基)哌嗪二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2-Thiazolyl)piperazine dihydrochloride is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various reagents to introduce different functional groups that confer the desired biological properties. For example, the synthesis of novel derivatives can be achieved through reactions such as the Mannich reaction, as seen in the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds . Similarly, N-formylation and heterocyclization reactions are employed to create piperazine-based 2-benzothiazolylimino-4-thiazolidinones with antimicrobial properties .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques confirm the presence of specific functional groups and the overall molecular framework. For instance, the structures of piperazine compounds conjugated with 1,3,4-thiadiazole and 1,2,4-triazole were identified using IR, NMR, and elemental analysis .

Chemical Reactions Analysis

Piperazine derivatives undergo a variety of chemical reactions that are essential for their biological activity. These reactions include cyclization, N-formylation, and reactions with hydrazine hydrate to yield different heterocyclic compounds such as triazoles, oxadiazoles, and thiadiazoles, which have been evaluated for anticonvulsant activity . The reactivity of these compounds is crucial for their potential as pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperazine ring. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The antimicrobial activity of piperazine derivatives, for example, is assessed in vitro against various bacterial strains, and their efficacy is measured by minimum inhibitory concentrations (MICs) . The introduction of different substituents can significantly affect these properties and, consequently, the biological activity of the compounds.

科学研究应用

合成和抗菌应用

1-(2-噻唑基)哌嗪二盐酸盐及其衍生物在合成抗菌剂方面显示出显著的应用。含哌嗪的新型1,3,4-噻二唑酰胺化合物的合成对水稻黄单胞菌具有抑制作用,表明在农业应用中具有潜力(Xia, 2015)。此外,一类新型基于哌嗪的2-苯并噻唑基亚胺-4-噻唑烷酮表现出良好的抗菌性能,对细菌和真菌的最小抑制浓度低至4-8 µg/mL (Patel & Park, 2015)。这表明它们有望成为有效的抗菌剂。

抗炎和镇痛特性

已经研究了哌嗪衍生物的抗炎和镇痛特性。一项特定研究合成了一系列化合物,并发现6-(a-氨基-4-氯苯基)-噻唑并[3,2-b]-1,2,4-三唑-5-醇,特别是那些带有4-(4-乙酰苯基)哌嗪的化合物,表现出高度和剂量依赖的镇痛和抗炎活性,而不引起胃溃疡(Tozkoparan et al., 2004)。这些发现对于开发具有减少副作用的新药物至关重要。

抗癌应用

一系列带有哌嗪取代基的多功能取代的1,3-噻唑在体外对各种癌细胞系表现出显著的抗癌活性,包括肺癌、肾癌、中枢神经系统肿瘤、卵巢癌、前列腺癌、乳腺癌、上皮癌、白血病和黑色素瘤。在1,3-噻唑环的C2位置带有哌嗪取代基的化合物特别有效(Turov, 2020)。这些结果突显了1-(2-噻唑基)哌嗪二盐酸盐衍生物在癌症治疗中的潜力。

微生物活性的非离子表面活性剂

含有哌嗪的新型支架,如噻二唑基哌啶和噻二唑基哌嗪,是从生物活性的硬脂酸合成的。这些化合物在体外评估了对细菌和真菌菌株的抗菌活性,表现出显著的抗菌活性。它们还通过添加不同摩尔的丙烯酸酯转化为非离子表面活性剂,表明它们在生物应用中的多功能性(Abdelmajeid et al., 2017)。

未来方向

属性

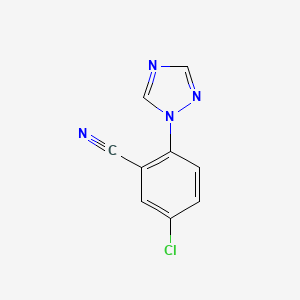

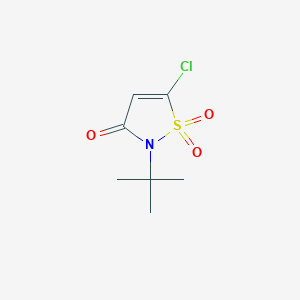

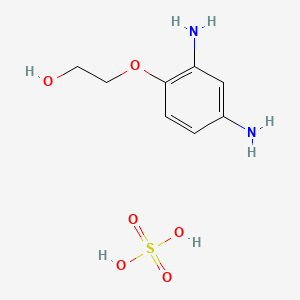

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h3,6,8H,1-2,4-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTXGFQJZYAWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CS2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620222 |

Source

|

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thiazolyl)piperazine dihydrochloride | |

CAS RN |

492431-13-7 |

Source

|

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)